(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid
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Overview
Description
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its bromine, fluorine, methoxy, and methyl substituents on the phenyl ring, which impart unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-4-methoxy-3-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom
Scientific Research Applications
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds
Material Science: Preparation of functional materials, such as polymers and liquid crystals
Chemical Biology: Development of probes and sensors for biological studies
Agricultural Chemistry: Synthesis of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic Acid: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Fluoro-2-methylphenylboronic Acid: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of bromine and fluorine, leading to distinct reactivity and applications.
These comparisons highlight the unique combination of substituents in this compound, which imparts specific reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTXGWMJYQIRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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